

Camizestrant administration with palbociclib ribociclib abemaciclib

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Compound Focus: Camizestrant

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Clinical Efficacy and Trial Evidence

The most robust evidence for this combination comes from the **SERENA-6 Phase III trial** [1] [2] [3]. This study investigated switching to **camizestrant** plus a CDK4/6 inhibitor versus continuing with an aromatase inhibitor (AI) plus a CDK4/6 inhibitor in the first-line setting upon detection of an emergent *ESR1* mutation in circulating tumor DNA (ctDNA), but **before radiographic disease progression**.

Table 1: Key Efficacy Outcomes from the SERENA-6 Phase III Trial

Endpoint	Camizestrant + CDK4/6i (n=155)	Aromatase Inhibitor + CDK4/6i (n=155)	Hazard Ratio (HR) & p-value
Median PFS (Investigator)	16.0 months	9.2 months	HR 0.44 (95% CI 0.31–0.60); p<0.00001 [1]
Risk Reduction of Progression/Death	56% reduction	--	-- [1]

Endpoint	Camizestrant + CDK4/6i (n=155)	Aromatase Inhibitor + CDK4/6i (n=155)	Hazard Ratio (HR) & p-value
Time to Deterioration in Global Health Status/QoL	23.0 months	6.4 months	HR 0.53 (95% CI 0.33–0.82) [1]
PFS2 (Interim Analysis)	--	--	HR 0.52 (95% CI 0.33–0.81); Trend favoring camizestrant arm [1]

This trial demonstrated a consistent PFS benefit across all three CDK4/6 inhibitors and clinically relevant subgroups [1] [2]. Earlier phase I data from the **SERENA-1 trial** also support the combination's activity in heavily pre-treated populations, showing a clinical benefit rate (CBR24) of 49.5% and a median PFS of 7.4 months [4] [5].

Pharmacokinetic and Pharmacodynamic Profile

Understanding the PK/PD characteristics of each agent is crucial for predicting drug-drug interactions and efficacy.

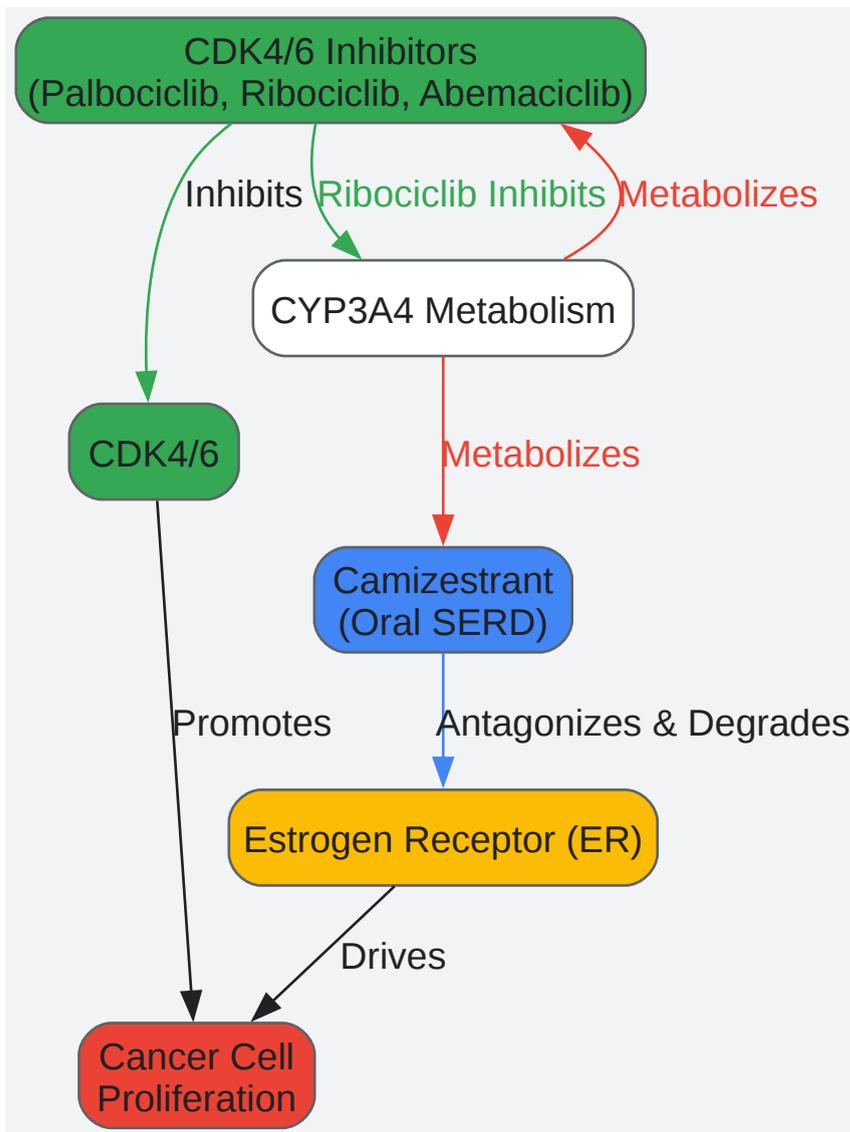
Table 2: Pharmacokinetic and Metabolic Properties

Property	Camizestrant	Palbociclib	Ribociclib	Abemaciclib
Approved Dosing in Combination	75 mg once daily (Phase III dose) [4]	125 mg once daily (21 days on/7 off) [3]	600 mg once daily (21 days on/7 off) [3]	150 mg twice daily [3]
Median Tmax	~4 hours postdose [4]	Information not in sources	Information not in sources	Information not in sources
Estimated Half-life	9.5 to 17 hours [4]	Information not in sources	Information not in sources	Information not in sources

Property	Camizestrant	Palbociclib	Ribociclib	Abemaciclib
Primary Metabolic Pathway	CYP3A4 [4]	CYP3A4, SULT2A1 [6] [7]	CYP3A4 [6] [7]	CYP3A4 [6] [7]
CYP3A4 Interaction Profile	No clinically meaningful DDIs observed in combinations [4]	Sensitive substrate [7]	Strong inhibitor and sensitive substrate [7]	Sensitive substrate [7]
Transporter Interactions	Information not in sources	ABCB1/ABCG2 substrate [7]	ABCB1 substrate and inhibitor [7]	ABCB1 substrate and inhibitor; better CNS penetration [7]

Abbreviations: T_{max} : Time to maximum concentration; DDI: Drug-drug interaction.

The diagram below illustrates the core mechanistic pathway and the pharmacokinetic interactions between these agents.



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Recommended Experimental Protocols

SERENA-6-Inspired ctDNA-Guided Intervention Protocol

This protocol is designed to mimic the innovative design of the Phase III trial for evaluating early intervention upon resistance emergence [1] [2].

- **Objective:** To assess the efficacy of switching to **camizestrant** + CDK4/6 inhibitor versus continuing standard-of-care endocrine therapy + CDK4/6 inhibitor upon detection of emergent *ESR1* mutations

in ctDNA without radiographic progression.

- **Patient Population:** Adults with HR+/HER2- advanced breast cancer, receiving 1st-line AI (anastrozole or letrozole) + CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) for ≥6 months without disease progression.
- **ctDNA Monitoring & Randomization:**
 - Collect plasma samples at baseline and at routine tumor imaging visits (e.g., every 8-12 weeks).
 - Use a validated ctDNA assay (e.g., digital droplet PCR or next-generation sequencing) to centrally test for *ESR1* mutations.
 - Upon confirmation of an emergent *ESR1* mutation, randomize patients.
- **Dosing Regimen:**
 - **Intervention Arm: Camizestrant** 75 mg orally once daily continuously + the same CDK4/6 inhibitor (at the standard dose: palbociclib 125 mg, ribociclib 600 mg, or abemaciclib 150 mg) + AI placebo [1] [3].
 - **Control Arm:** AI (anastrozole 1 mg or letrozole 2.5 mg) orally once daily continuously + the same CDK4/6 inhibitor + **camizestrant** placebo.
- **Key Assessments:**
 - **Primary Endpoint:** Progression-Free Survival (PFS) per RECIST v1.1 by investigator.
 - **Secondary Endpoints:** Time to second progression (PFS2), Overall Survival (OS), safety, quality of life (EORTC QLQ-C30), and pharmacokinetics.

SERENA-1-Based Phase I Safety & Tolerability Protocol

This protocol provides a framework for assessing the safety and preliminary efficacy of the combination, particularly in pre-treated populations [4] [5].

- **Objective:** To characterize the safety, tolerability, pharmacokinetics, and antitumor activity of **camizestrant** in combination with different CDK4/6 inhibitors.
- **Study Design:** Multi-part, open-label, phase I study with dose-escalation and expansion cohorts.
- **Dosing Groups:**
 - **Camizestrant** (75 mg or 150 mg) + Abemaciclib (standard dose)
 - **Camizestrant** (75 mg, 150 mg, or 300 mg) + Palbociclib (standard dose)
 - **Camizestrant** (75 mg) + Ribociclib (400 mg or 600 mg)
- **Safety & PK Assessments:**
 - **Safety:** Record all adverse events (AEs), graded by CTCAE. Perform regular ECGs (for ribociclib combination), and monitor hematological parameters.
 - **Pharmacokinetics:** Collect serial blood samples for plasma concentration analysis of all drugs. Key parameters: $C_{\sim\max\sim}$, $T_{\sim\max\sim}$, AUC, and half-life.

Safety and Tolerability Considerations

The safety profile of **camizestrant** in combination with CDK4/6 inhibitors is consistent with the known profiles of each individual medicine, with no new safety signals identified in the SERENA-6 trial [1] [2]. Discontinuation rates due to treatment were very low (1-2%) and similar between arms [1].

The table below summarizes the most common treatment-emergent adverse events (AEs) observed with the 75 mg dose of **camizestrant** in combination therapy from the SERENA-1 trial [4].

Table 3: Common Adverse Events by Combination (Phase I Data)

Adverse Event	Camizestrant + Abemaciclib	Camizestrant + Palbociclib	Camizestrant + Ribociclib (400 mg)	Camizestrant + Ribociclib (600 mg)
Diarrhea	87.5%	Information not specified	Information not specified	Information not specified
Neutropenia	Information not specified	80.0%	32.1%	53.1%
Grade ≥ 3 AEs (All Causality, SERENA-6)	60% in camizestrant arm vs. 46% in AI arm, primarily hematological (e.g., neutropenia: 45% vs. 34%) [1]			

*Note: SERENA-6 reported that the higher rate of Grade ≥ 3 AEs in the **camizestrant** arm was associated with a longer duration of drug exposure, and the majority were manageable hematological events typical of CDK4/6 inhibitors [1].*

- **Photopsia:** Some patients receiving **camizestrant** experienced brief flashes of light in the peripheral vision. This did not impact daily activities, was reversible, and was not associated with structural eye changes or visual acuity loss [1].
- **CDK4/6i-Class Toxicities:** Monitor for class-specific effects: **hematological toxicity** (especially with palbociclib and ribociclib), **gastrointestinal events** (with abemaciclib), and **QTc prolongation** (with ribociclib) [7].

Conclusion

The combination of **camizestrant** (75 mg once daily) with standard doses of palbociclib, ribociclib, or abemaciclib is a well-tolerated and highly effective regimen, supported by robust Phase III evidence. The ctDNA-guided approach pioneered in SERENA-6 represents a paradigm shift in managing resistance in HR+ advanced breast cancer. These application notes provide a foundation for researchers to design further studies or implement similar therapeutic strategies.

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